molecular formula C8H5N3 B1142636 5-ethynyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1207351-15-2

5-ethynyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1142636
CAS No.: 1207351-15-2
M. Wt: 143.149
InChI Key: LOZKDFHJCRBAHN-UHFFFAOYSA-N
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Description

5-ethynyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.149. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines, including compounds like 5-ethynyl-1H-pyrazolo[3,4-b]pyridine, have diverse biomedical applications. They exhibit two possible tautomeric forms and have been explored in over 300,000 compounds and 5,500 references, including patents. Their synthesis methods and the variety of substituents at different positions have been studied extensively (Donaire-Arias et al., 2022).

  • Ultrasound-Promoted Synthesis : A study explored the ultrasound-promoted regioselective synthesis of fused polycyclic derivatives of pyrazolo[3,4-b]pyridines. This method yielded excellent results in short reaction times and high yields, demonstrating an efficient approach to synthesizing these compounds (Nikpassand et al., 2010).

  • Selective Synthesis Methods : Research has shown that ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can then be converted to their 1-unsubstituted analogs. This method provides a route for selective synthesis of these compounds (Lebedˈ et al., 2012).

  • Chemoselective Synthesis in Aqueous Medium : A study described a green synthetic protocol for the chemoselective synthesis of pyrazolo[3,4-b]pyridine derivatives. This method used sodium chloride as a catalyst under ultrasound irradiation in an aqueous medium, highlighting an environmentally friendly approach (Dandia et al., 2014).

  • Microwave-Assisted Synthesis with Antifungal Properties : Research has been conducted on the microwave-assisted, solvent-free synthesis of bis-pyrazolo[3,4-b:4′,3′-e]pyridines. These compounds showed moderate antifungal in vitro activity, demonstrating their potential biomedical application (Quiroga et al., 2005).

  • Potential Anticancer Agents : A study synthesized novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives, evaluating them as potential anticancer agents. Among them, 1,2,4 triazole derivatives showed promising activity, highlighting the potential of these compounds in cancer treatment (Nagender et al., 2016).

Mechanism of Action

Target of Action

This compound belongs to a class of heterocyclic compounds known as pyrazolopyridines , which have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .

Biochemical Pathways

The biochemical pathways affected by 5-ethynyl-1H-pyrazolo[3,4-b]pyridine are currently unknown. As a pyrazolopyridine derivative, it may potentially influence pathways involving purine metabolism or signaling . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in a sealed, dry environment at 2-8°C . .

Properties

IUPAC Name

5-ethynyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKDFHJCRBAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725967
Record name 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207351-15-2
Record name 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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